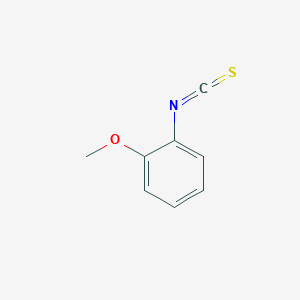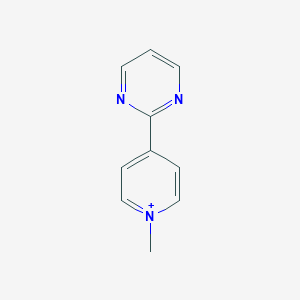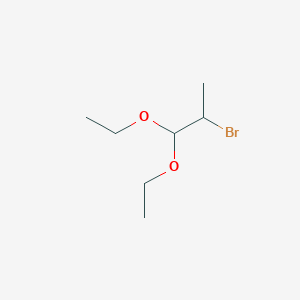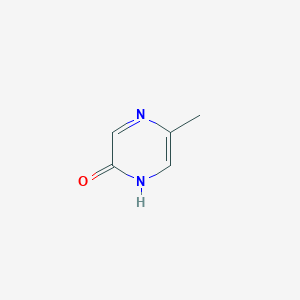
(1S,3R)-1-氨基环戊烷-1,3-二羧酸
描述
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid is a compound characterized for its potency, efficacy, and selectivity at metabotropic excitatory amino acid receptors. It has shown to stimulate phosphoinositide hydrolysis in the neonatal and adult rat hippocampus with full efficacy, indicating its high potency relative to other compounds like (+/-)-trans-ACPD (Schoepp, Johnson, True, & Monn, 1991).
Synthesis Analysis
The stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved through various methods. One approach involves the chiral quaternary center construction by C–H insertion of alkylidenecarbene, generated from the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone (Ohira, Akiyama, Kamihara, Isoda, & Kuboki, 2002). Another method includes hydrolysis followed by Curtius rearrangement to achieve high diastereofacial selectivity (Ma, Ma, & Dai, 1997).
Molecular Structure Analysis
Molecular structure analysis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid reveals its efficacy as a selective and efficacious agonist at metabotropic excitatory amino acid receptors. The structural specificity of the compound contributes to its high potency and selectivity, as demonstrated through comparisons with its isomers and related compounds in various studies.
Chemical Reactions and Properties
The chemical reactivity of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid involves its role as an agonist at metabotropic glutamate receptors, indicating its selectivity and potential in pharmacological applications. It has been used to potentiate synaptic transmission in rat hippocampal slices in combination with arachidonic acid, highlighting its significance in neurochemical pathways (Collins & Davies, 1993).
科学研究应用
谷氨酸受体结合位点的表征: 该化合物用于表征大鼠大脑中谷氨酸受体结合位点的最佳离子条件、分布和个体发育 (Wright、McDonald 和 Schoepp,1994).
与去甲肾上腺素的相互作用: 它增强了去甲肾上腺素对大鼠脑皮层切片中环磷酸腺苷积累的作用,但在原代神经胶质细胞培养物中抑制了它 (Pilc、Legutko、Frankiewicz 和 Czyrak,1995).
代谢型谷氨酸受体的激动剂: 它充当代谢型谷氨酸受体的选择性激动剂 (Ma、Ma 和 Dai,1997).
突触传递的增强: 与花生四烯酸共同给药会增强大鼠海马切片中的突触传递 (Collins 和 Davies,1993).
癫痫抑制: 注射到癫痫大鼠中可以明显抑制癫痫发作 (Suzuki、Iwata、Osonoe 和 Mori,1995).
与多巴胺能系统的相互作用: 纹状体注射引起对侧转动,表明纹状体中代谢型 EAA 受体和多巴胺能系统之间存在相互作用 (Sacaan、Bymaster 和 Schoepp,1992).
刺激脑磷酸肌醇水解: 它在代谢型兴奋性氨基酸受体上是一种选择性和有效的激动剂,刺激脑磷酸肌醇水解 (Schoepp、Johnson、True 和 Monn,1991).
离子型谷氨酸反应的调节: 在脊髓中增强离子型谷氨酸反应 (Bleakman、Rusin、Chard、Glaum 和 Miller,1992).
诱导神经元爆发放电: 诱导大鼠背外侧隔核神经元爆发放电,由天然百日咳毒素敏感代谢型受体介导 (Zheng 和 Gallagher,1995).
海马 CA1 区的增强: 剂量依赖性地诱导大鼠海马 CA1 区的缓慢发作增强,体内 (Manahan-Vaughan 和 Reymann,1995).
对小脑浦肯野细胞的影响: 增加大鼠小脑浦肯野细胞的动作电位放电率 (Lingenhöhl、Knöpfel 和 Olpe,1993).
保护突触传递免受缺氧的影响: 保护海马切片中突触传递免受缺氧的影响 (Opitz 和 Reymann,1993).
安全和危害
未来方向
作用机制
Target of Action
The primary target of (1S,3R)-ACPD is the enzyme Glutathione Peroxidase 4 (GPX4) . GPX4 is a critical enzyme that uses reduced glutathione (GSH) to convert phospholipid hydroperoxides into lipid alcohols, thereby inhibiting ferroptosis, a form of regulated necrotic cell death .
Mode of Action
(1S,3R)-ACPD acts as an inhibitor of GPX4 . By inhibiting GPX4, (1S,3R)-ACPD reduces the expression of GPX4 protein, leading to an increase in phospholipid hydroperoxides and triggering ferroptotic cell death .
Biochemical Pathways
The inhibition of GPX4 by (1S,3R)-ACPD affects the biochemical pathway of ferroptosis. Ferroptosis is a form of cell death that is dependent on iron and the accumulation of lipid peroxides . By inhibiting GPX4, (1S,3R)-ACPD disrupts the normal homeostasis of this pathway, leading to an increase in lipid peroxidation and triggering ferroptosis .
Pharmacokinetics
The compound’s ability to inhibit gpx4 and induce ferroptosis suggests that it can penetrate cell membranes and interact with intracellular targets .
Result of Action
The primary result of (1S,3R)-ACPD’s action is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to the death of cancer cells, making (1S,3R)-ACPD a potential therapeutic agent for cancer treatment .
Action Environment
The efficacy and stability of (1S,3R)-ACPD can be influenced by various environmental factors. For instance, the presence of iron is necessary for the induction of ferroptosis . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
属性
IUPAC Name |
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-FBCQKBJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920608 | |
| Record name | 1-Aminocyclopentane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
CAS RN |
111900-32-4 | |
| Record name | ACPD | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111900-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-1,3-dicarboxycyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111900324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclopentane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1s-cis)-1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (1S,3R)-ACPD?
A1: (1S,3R)-ACPD primarily targets metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability. [, , , , , , , , ]
Q2: How does (1S,3R)-ACPD interact with mGluRs?
A2: (1S,3R)-ACPD acts as an agonist at mGluRs, meaning it binds to these receptors and activates them, initiating downstream signaling cascades. [, , , , , , , , ]
Q3: Which mGluR subtypes are preferentially activated by (1S,3R)-ACPD?
A3: While (1S,3R)-ACPD can activate multiple mGluR subtypes, it shows higher affinity for group I mGluRs (mGluR1 and mGluR5) compared to group II or III mGluRs. [, , , , , , , , , , ]
Q4: What are the downstream effects of (1S,3R)-ACPD binding to mGluRs?
A4: Activation of mGluRs by (1S,3R)-ACPD triggers a variety of downstream effects, including:
- Modulation of ion channels: (1S,3R)-ACPD can modulate the activity of various ion channels, including potassium, calcium, and sodium channels, affecting neuronal excitability and synaptic transmission. [, , , , , , , , , , , , , ]
- Activation of intracellular signaling pathways: (1S,3R)-ACPD can activate intracellular signaling pathways, such as the phospholipase C pathway, leading to the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which mediate various cellular responses. [, , , , , , , , , , , , , , , , , , , , , ]
- Modulation of neurotransmitter release: (1S,3R)-ACPD can influence the release of various neurotransmitters, including glutamate, GABA, dopamine, and serotonin, affecting synaptic plasticity and neuronal communication. [, , , , , , , , , , , , , , , , , ]
Q5: How do the effects of (1S,3R)-ACPD differ depending on the brain region or cell type?
A5: The effects of (1S,3R)-ACPD can vary significantly depending on the brain region or cell type due to the differential expression and function of mGluR subtypes. For example, (1S,3R)-ACPD induces depolarization in CA1 hippocampal neurons [, , , , , , , , ] while it inhibits glutamate release in microglia. []
Q6: What are the key structural features of (1S,3R)-ACPD responsible for its mGluR activity?
A6: The (1S,3R) stereochemistry of the cyclopentane ring, the presence of the two carboxylic acid groups, and the amino group are essential for (1S,3R)-ACPD's interaction with mGluRs. [, , , , , , , , ]
Q7: How do structural modifications of (1S,3R)-ACPD affect its activity and selectivity?
A7: Modifications to the cyclopentane ring, the carboxylic acid groups, or the amino group can significantly alter (1S,3R)-ACPD's potency, selectivity, and even its functional properties (agonist vs. antagonist). For example, introduction of a substituent on the amino acid carbon can convert (1S,3R)-ACPD from an agonist to an antagonist. [, , , , , , , ]
Q8: Are there any known analogues of (1S,3R)-ACPD with improved pharmacological properties?
A8: Yes, several analogues of (1S,3R)-ACPD have been synthesized and evaluated, some exhibiting enhanced potency, selectivity, or bioavailability compared to the parent compound. For example, the alpha-phenylethyl and xanthylmethyl analogues display significantly increased affinity for group II mGluRs compared to (1S,3R)-ACPD. [, ]
Q9: What are some of the commonly used experimental models to study the effects of (1S,3R)-ACPD?
A9: Researchers commonly use a variety of in vitro and in vivo models to investigate the effects of (1S,3R)-ACPD, including:
- Cell Culture: Primary neuronal cultures, such as hippocampal or cerebellar granule cell cultures, are widely used to investigate the cellular and molecular mechanisms of (1S,3R)-ACPD's action on neuronal excitability, synaptic plasticity, and intracellular signaling pathways. [, , , , , , , ]
- Brain Slices: Acutely prepared brain slices from various regions, such as the hippocampus, cortex, or cerebellum, are employed to examine the effects of (1S,3R)-ACPD on synaptic transmission, neuronal network activity, and long-term potentiation (LTP). [, , , , , , , , , , , , , , , , , , , , , , ]
- Animal Models: Rodent models, such as rats and mice, are commonly used to assess the in vivo effects of (1S,3R)-ACPD on behavior, cognition, and various physiological processes, including cardiovascular function and pain perception. [, , , , , , , , , , , , , , , , ]
Q10: What are some of the potential therapeutic applications of (1S,3R)-ACPD or its analogues?
A10: While (1S,3R)-ACPD itself may not be suitable for clinical use due to its broad spectrum of activity and potential side effects, research on its analogues holds promise for developing novel therapeutics for various neurological and psychiatric disorders, including:
- Epilepsy: Group II mGluR agonists, including analogues of (1S,3R)-ACPD, have shown anticonvulsant effects in animal models of epilepsy, suggesting their potential for treating seizure disorders. [, ]
- Neurodegenerative Diseases: Modulation of mGluR activity, particularly group II mGluRs, has been implicated as a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





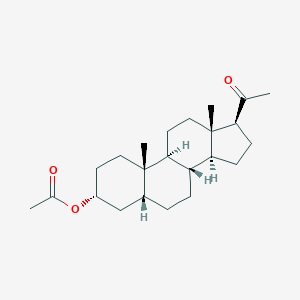

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)
![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
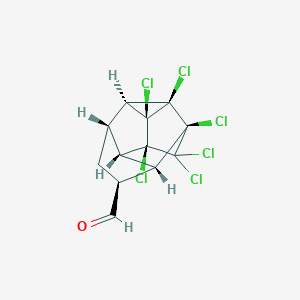

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
